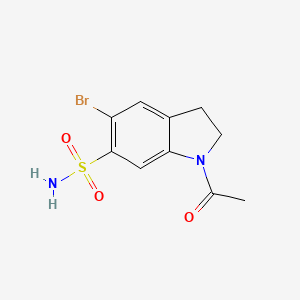

1-Acetyl-5-bromoindoline-6-sulfonamide

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRYZMNMTDZOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Acetyl 5 Bromoindoline 6 Sulfonamide and Its Analogues

Synthesis of Key Precursors: N-Acetyl-5-bromoindoline and Related Halogenated Indolines

The foundational step in synthesizing the target compound is the preparation of N-Acetyl-5-bromoindoline. This precursor is typically synthesized through a three-step sequence starting from indole (B1671886). guidechem.comwipo.int

Hydrogenation of Indole: The first step involves the reduction of indole to indoline (B122111). This is commonly achieved through catalytic hydrogenation, for instance, using a palladium on carbon catalyst under hydrogen pressure. guidechem.com

Acetylation of Indoline: The resulting indoline is then N-acetylated. This reaction protects the nitrogen atom and introduces an acetyl group, which is crucial for directing subsequent electrophilic substitution reactions. The acetylation is typically performed using an acetylation reagent like acetyl chloride in the presence of a base, such as anhydrous potassium carbonate. guidechem.com

Bromination of N-Acetylindoline: The final step in creating the precursor is the selective bromination of N-acetylindoline. The N-acetyl group directs the bromine atom primarily to the 5-position of the indoline ring (para to the nitrogen atom). guidechem.com This reaction is often carried out by slowly adding bromine to a solution of N-acetylindoline at a low temperature (e.g., 0-5°C) in a suitable solvent like 1,2-dichloroethane. guidechem.com

| Step | Reaction | Key Reagents & Conditions | Typical Yield |

|---|---|---|---|

| 1 | Indole to Indoline | Indole, Palladium on carbon (10% w.t), Toluene, 2.20 MPa H2, 100°C | 92.34% |

| 2 | Indoline to N-Acetylindoline | Indoline, Acetyl chloride, Anhydrous potassium carbonate, 1,2-Dichloroethane, 0°C | 85.68% |

| 3 | N-Acetylindoline to N-Acetyl-5-bromoindoline | N-Acetylindoline, Bromine, 1,2-Dichloroethane, 0-5°C | Not specified |

Regioselective Chlorosulfonation at the 6-Position of the Indoline Ring

With the N-Acetyl-5-bromoindoline precursor in hand, the next critical stage is the introduction of a sulfonyl chloride group. This is achieved through electrophilic aromatic substitution, specifically chlorosulfonation, which must be carefully controlled to ensure the substituent is added at the desired 6-position of the indoline ring.

The reaction typically involves treating N-Acetyl-5-bromoindoline with chlorosulfonic acid (ClSO₃H). researchgate.net This powerful reagent serves as both the source of the sulfonyl group and the reaction medium. The product of this step is the key intermediate, 1-Acetyl-5-bromoindoline-6-sulfonyl chloride.

The formation of the sulfonyl chloride intermediate is highly sensitive to reaction conditions, and optimization is key to achieving a high yield and purity.

Temperature Control: The reaction with chlorosulfonic acid is highly exothermic and must be conducted at low temperatures, typically in an ice bath, to prevent side reactions and degradation of the substrate.

Reagent Stoichiometry: An excess of chlorosulfonic acid is often used to drive the reaction to completion.

Reaction Time: The duration of the reaction is monitored to ensure the complete conversion of the starting material while minimizing the formation of byproducts.

Work-up Procedure: A careful aqueous work-up is required to quench the excess chlorosulfonic acid and isolate the sulfonyl chloride product, which is sensitive to hydrolysis.

The directing effects of the substituents on the indoline ring are paramount for achieving regioselectivity. The nitrogen atom's lone pair strongly activates the aromatic ring, and the N-acetyl group acts as an ortho-, para-director for electrophilic substitution.

In the N-Acetyl-5-bromoindoline precursor, the 5-position (para to the nitrogen) is already occupied by a bromine atom. guidechem.com This directs the incoming electrophile (the chlorosulfonyl group) to the remaining activated positions. The 7-position is ortho to the nitrogen, while the 6-position is meta. However, the combination of electronic effects and steric hindrance from the adjacent acetylated nitrogen and the bromine at position 5 makes substitution at the 6-position more favorable than at the sterically hindered 7-position. This strategic control ensures the predominant formation of the 6-sulfonyl chloride isomer over the 7-sulfonyl chloride, which is crucial for the synthesis of the correctly structured final compound. guidechem.com

Formation of the Sulfonamide Moiety via Amine Coupling Reactions

The final step in the synthesis is the conversion of the highly reactive 1-Acetyl-5-bromoindoline-6-sulfonyl chloride intermediate into the stable sulfonamide. This is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. researchgate.netacs.org

The reaction between a sulfonyl chloride and a primary amine is a well-established and robust method for forming sulfonamides. organic-chemistry.org The general procedure involves dissolving the sulfonyl chloride in a suitable inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The primary amine is then added, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. researchgate.net The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

| Component | Role | Examples |

|---|---|---|

| Sulfonyl Chloride | Electrophile | 1-Acetyl-5-bromoindoline-6-sulfonyl chloride |

| Primary Amine | Nucleophile | Alkylamines, Arylamines |

| Base | Acid Scavenger | Triethylamine, Pyridine, DIPEA researchgate.net |

| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |

While the general procedure is effective for primary amines, modifications may be necessary when using other types of amines.

Secondary Amines: These amines are generally less nucleophilic and more sterically hindered than primary amines. Consequently, the reaction may proceed more slowly, potentially requiring longer reaction times or slightly elevated temperatures to achieve complete conversion.

Nitrogen-Containing Heterocycles: The reactivity of heterocyclic amines (e.g., piperidine (B6355638), morpholine) varies widely based on their structure and basicity. For highly nucleophilic and basic heterocycles, an external base may not be necessary. For less nucleophilic heterocycles, such as certain anilines or indoles, more forcing conditions or the use of a catalyst might be required to facilitate the coupling reaction. thieme-connect.com The choice of solvent and base must be carefully considered to ensure compatibility with the specific heterocyclic amine being used.

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

The strategic design and synthesis of analogues of 1-acetyl-5-bromoindoline-6-sulfonamide are crucial for developing comprehensive structure-activity relationships (SAR). These studies systematically alter specific parts of the molecule to understand how chemical structure influences biological activity, thereby guiding the development of more potent and effective compounds. Key modifications have focused on the N-substituents of the sulfonamide group and the nature of the halogen at the 5-position of the indoline ring. nih.gov

Systematic Variation of the N-Substitution on the Sulfonamide Moiety (e.g., aliphatic, cyclic, aromatic substituents)

A general synthetic strategy to introduce diverse substituents on the sulfonamide nitrogen involves a two-step process. First, 1-acetyl-5-bromoindoline (B1269029) undergoes chlorosulfonation using neat chlorosulfonic acid to yield the key intermediate, 1-acetyl-5-bromoindoline-6-sulfonyl chloride. nih.govnih.gov This reactive sulfonyl chloride is then treated with a variety of primary or secondary amines in the presence of a base like triethylamine in a solvent such as methylene (B1212753) chloride to afford the desired N-substituted sulfonamide analogues. nih.gov

Research into the SAR of these compounds as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) has revealed significant insights. The potency of the inhibitor is highly dependent on the nature of the N-substituent on the sulfonamide moiety. nih.gov Modifications have included a range of aliphatic and cyclic groups to probe the steric and electronic requirements of the enzyme's active site. nih.gov

For instance, while the initial lead compound with an N-isopentyl group showed modest activity, introducing bulkier and more rigid cyclic structures led to enhanced potency. A derivative incorporating a cyclohexyl substituent demonstrated improved inhibitory effects compared to simpler alkyl groups. nih.gov Similarly, analogues with pyrrolidine (B122466) and other cyclic amines have been synthesized and evaluated. The data suggests that more conformationally restricted substituents can lead to more favorable interactions within the target's binding pocket. Conversely, more flexible, acyclic secondary sulfonamides have been found to be significantly less potent. nih.gov

| Compound ID | N-Substituent | IC₅₀ (µM) |

|---|---|---|

| 4 | Isopentyl | >200 |

| 9b | Cyclohexyl | Potency comparable to 10b (5-chloro analogue) |

| 9i | Pyrrolidine | 130 |

| 9j | (R)-3-hydroxypyrrolidine | 97 |

| 9k | (1S,4S)-2-Azabicyclo[2.2.1]heptane | 86 |

| 9n | N,N-diethyl | 99 |

Modifications of the Halogen Substituent at the 5-Position (e.g., comparison of bromo vs. chloro analogues)

To investigate the influence of the halogen at the 5-position, a parallel series of 5-chloro analogues was synthesized and evaluated. nih.gov The primary goals of this modification were to decrease the molecular weight and the partition coefficient (logP), potentially improving the pharmacokinetic properties of the compounds. nih.gov The synthesis follows a similar path, starting with 1-acetyl-5-chloroindoline (B8741442), which is subjected to chlorosulfonation to produce 1-acetyl-5-chloroindoline-6-sulfonyl chloride. This intermediate is then coupled with various amines. nih.gov

Direct comparison of the 5-bromo and 5-chloro series revealed that the 5-chloro substituent generally increased the inhibitory potency against the DapE enzyme. nih.gov For example, the 5-chloro-isoamylsulfonamide was approximately five times more potent than its 5-bromo counterpart. A similar trend was observed for the pyrrolidine derivative, which was about three times more potent with chlorine instead of bromine. nih.gov This suggests that the smaller, more electronegative chlorine atom may result in a more favorable interaction with the enzyme. In addition to improved potency, the 5-chloro analogues, on average, exhibited increased water solubility, making them more attractive as potential drug candidates. nih.gov

| 5-Bromo Compound ID | 5-Chloro Compound ID | N-Substituent | IC₅₀ (µM) of Bromo Analogue | IC₅₀ (µM) of Chloro Analogue |

|---|---|---|---|---|

| 4 | 10a | Isopentyl | >200 | 54 |

| 9b | 10b | Cyclohexyl | Comparable potency | Comparable potency |

| 9i | 10c | Pyrrolidine | 130 | 44 |

| 9j | 10d | (R)-3-hydroxypyrrolidine | 97 | 172 |

| 9l | 10e | Di-n-propyl | Less potent | 88 |

Analytical Techniques for Comprehensive Structural Elucidation of Synthesized Compounds

The unambiguous characterization of this compound and its synthesized analogues is essential to confirm their chemical identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is employed for this comprehensive structural elucidation. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental techniques used to determine the carbon-hydrogen framework of the molecules. scirp.org ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, spectral data for the precursor 1-acetyl-5-chloroindoline confirms the presence of aromatic protons, the two methylene groups of the indoline ring, and the acetyl methyl group at their expected chemical shifts. nih.gov ¹³C NMR complements this by providing information about the carbon skeleton. scirp.org

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov Electron ionization mass spectrometry (EI-MS) is also utilized for structural characterization. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups within the molecule. scirp.org Characteristic absorption bands confirm the presence of the sulfonamide group (S=O stretching), the amide carbonyl group (C=O stretching) from the acetyl moiety, and N-H bonds. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a critical tool for assessing the purity of the final compounds. nih.gov By using a suitable stationary and mobile phase, HPLC can separate the target compound from any unreacted starting materials, byproducts, or other impurities. Purity is typically determined to be ≥95% for compounds advancing to biological evaluation. nih.gov

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which serves as a final confirmation of the empirical and molecular formula determined by mass spectrometry. scirp.org

Together, these analytical methods provide a complete and detailed picture of the synthesized molecules, ensuring the integrity of the data generated in subsequent structure-activity relationship studies.

Molecular Mechanisms of Biological Activity

Identification as an Inhibitor of N-Succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE)

1-Acetyl-5-bromoindoline-6-sulfonamide belongs to a class of indoline (B122111) sulfonamides identified as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). nih.govluc.edunih.gov This discovery was the result of high-throughput screening efforts aimed at identifying novel antibiotic candidates. nih.govluc.edu The initial hit from this series, 1-Acetyl-5-bromo-N-isopentylindoline-6-sulfonamide, demonstrated modest but measurable inhibitory activity against DapE, validating this scaffold for further investigation. nih.gov

DapE is a metalloenzyme that plays an indispensable role in the viability of most Gram-negative and many Gram-positive bacteria. proquest.com The enzyme functions within the lysine (B10760008) biosynthetic pathway, where it catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (l,l-SDAP) to produce L,L-diaminopimelic acid (DAP) and succinate. mdpi.comuniprot.orgnih.gov DAP is a direct precursor to two vital components: meso-diaminopimelic acid (m-DAP), an essential building block for the bacterial peptidoglycan cell wall, and lysine, a fundamental amino acid for protein synthesis. proquest.commdpi.comluc.edu

The inhibition of DapE disrupts these critical pathways, compromising the structural integrity of the cell wall and halting protein production, ultimately leading to bacterial death. acs.org A key advantage of targeting DapE is its absence in mammals, who obtain lysine through their diet. This exclusivity suggests that DapE inhibitors should be selectively toxic to bacteria, minimizing the potential for mechanism-based toxicity in humans. mdpi.comluc.edu

The quantification of DapE inhibition by compounds like this compound has been facilitated by the development of a specialized enzymatic assay. A robust and high-throughput ninhydrin-based assay is employed to measure the inhibitory potency of potential drug candidates. luc.eduluc.edunih.gov

This spectrophotometric method relies on a modified substrate, N6-methyl-N2-succinyl-L,L-diaminopimelic acid (N6-methyl-L,L-SDAP). acs.orgnih.gov The DapE-catalyzed hydrolysis of this substrate yields a primary amine product. Ninhydrin is then added, which reacts specifically with this primary amine to produce a distinctively colored chromophore known as Ruhemann's purple. nih.govnih.gov The intensity of this color, which can be measured using a spectrophotometer, is directly proportional to the amount of product formed and thus reflects the level of enzyme activity. luc.edu By comparing the enzyme's activity in the presence and absence of an inhibitor, researchers can accurately determine the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). luc.edu

Investigation of Inhibitory Activity Against Bacterial Metallo-β-Lactamases (MBLs), including NDM-1

While the sulfonamide functional group is known to interact with metal ions in various enzymes, there is limited specific information in the reviewed scientific literature regarding the direct testing or inhibitory activity of this compound against bacterial metallo-β-lactamases (MBLs) such as New Delhi metallo-β-lactamase 1 (NDM-1). MBLs like NDM-1 are a major cause of antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics. nih.govnih.govplos.org Although other classes of sulfonamides have been investigated for activity against NDM-1-producing bacteria nih.gov, the specific evaluation of the this compound scaffold against these resistance enzymes is not extensively documented.

Comparative Analysis of Inhibitory Potency Across Diverse Bacterial DapE Homologues (e.g., Haemophilus influenzae DapE (HiDapE) vs. Acinetobacter baumannii DapE (AbDapE))

The efficacy of DapE inhibitors can vary significantly across different bacterial species, highlighting the challenges in developing broad-spectrum antibiotics. Research comparing the inhibitory effects of indoline sulfonamides on DapE homologues from different pathogens has revealed important differences.

Specifically, a closely related analog, 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide, was found to be a moderate inhibitor of DapE from Haemophilus influenzae (HiDapE), with an IC50 value of 54.0 μM. acs.orgresearchgate.net In stark contrast, the same compound showed no significant inhibition of DapE from the high-priority ESKAPE pathogen Acinetobacter baumannii (AbDapE) at concentrations up to 100 μM. acs.orgresearchgate.net This discrepancy underscores that structural variations in the active sites of DapE enzymes from different bacteria can dramatically affect inhibitor binding and potency. The original 5-bromo hit compound, 1-Acetyl-5-bromo-N-isopentylindoline-6-sulfonamide, itself showed only modest inhibition against HiDapE, with an IC50 value greater than 200 μM. nih.gov

| Compound | Target Enzyme | Inhibitory Potency (IC50) |

|---|---|---|

| 1-Acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | Haemophilus influenzae DapE (HiDapE) | 54.0 µM |

| 1-Acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | Acinetobacter baumannii DapE (AbDapE) | >100 µM (No significant inhibition) |

| 1-Acetyl-5-bromo-N-isopentylindoline-6-sulfonamide | Haemophilus influenzae DapE (HiDapE) | >200 µM |

Mechanistic Insights into Enzyme Inhibition (e.g., competitive inhibition, zinc-binding group role)

Mechanistic studies provide insight into how this compound and related compounds interact with the DapE enzyme. DapE is a zinc-dependent metalloenzyme, meaning it requires one or two zinc ions in its active site for catalytic function. nih.gov The inhibitory mechanism of the indoline sulfonamide class is believed to hinge on the interaction of the sulfonamide moiety with these critical zinc ions.

Molecular docking experiments suggest that the sulfonamide group acts as a zinc-binding group (ZBG). nih.govluc.edu In this proposed mechanism, the deprotonated sulfonamide anion coordinates directly with the Zn(II) ion(s) in the DapE active site. nih.gov This interaction mimics the binding of the natural substrate and prevents the enzyme from performing its hydrolytic function. This mode of action is characteristic of a competitive inhibition mechanism, where the inhibitor directly competes with the substrate for binding to the enzyme's active site. mdpi.com The ability of sulfonamides to act as effective ZBGs is well-established for other metalloenzymes, such as carbonic anhydrases and histone deacetylases. nih.govnih.gov

Structure Activity Relationship Sar and Structural Determinants of Biological Potency

Correlation between Sulfonamide N-Substitution and Inhibitory Efficacy

The nature of the substituent on the sulfonamide nitrogen atom is a primary determinant of the inhibitory power of these compounds. A study of various derivatives has shown that altering the size, shape, and polarity of this group can dramatically influence the compound's interaction with its target enzyme.

The substitution of the sulfonamide nitrogen with different alkyl groups has been explored to understand the impact of chain length and branching. nih.gov When comparing N-isobutyl and N-isopentyl derivatives, distinct differences in inhibitory activity are observed. The isopentyl group, being slightly larger, appears to provide a more optimal fit within the enzyme's active site. nih.gov For instance, 1-Acetyl-5-bromo-N-isopentylindoline-6-sulfonamide demonstrated potent inhibition of the DapE enzyme from Neisseria meningitidis (NmDapE), whereas the N-isobutyl analog was less effective. nih.gov This suggests that the enzyme's binding pocket can accommodate and favorably interact with the longer, more flexible isopentyl chain.

Table 1: Effect of Sulfonamide N-Alkyl Substitution on Inhibitory Activity

| Compound Name | N-Substituent | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| 1-Acetyl-5-bromo-N-isobutylindoline-6-sulfonamide | Isobutyl | NmDapE | >100 µM |

This table is interactive. Click on headers to sort.

Introducing bulkier cyclic and aromatic systems at the sulfonamide nitrogen leads to varied effects on potency. The incorporation of a cyclohexyl group resulted in a compound with notable inhibitory activity, suggesting that the hydrophobic pocket of the target enzyme can accommodate such bulky, non-aromatic rings. nih.gov In contrast, the introduction of a tert-butyl group, which is also bulky but has a different spatial arrangement, led to a significant decrease in potency. nih.gov This highlights the specific steric requirements of the enzyme's active site. While a benzyl group was also investigated, it did not yield a highly potent inhibitor in the studied series. nih.gov

Table 2: Effect of Sulfonamide N-Cyclic and Bulky Substitutions on Inhibitory Activity

| Compound Name | N-Substituent | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| 1-Acetyl-5-bromo-N-cyclohexylindoline-6-sulfonamide | Cyclohexyl | NmDapE | 3.5 µM |

This table is interactive. Click on headers to sort.

The introduction of polar functional groups to the N-substituent of the sulfonamide can provide additional hydrogen bonding opportunities, potentially enhancing binding affinity. For example, substituting the alkyl chain with groups capable of forming hydrogen bonds, such as hydroxyl or amino moieties, can lead to stronger interactions with amino acid residues in the enzyme's active site. This strategy is a common approach in medicinal chemistry to improve the potency and selectivity of inhibitors. researchgate.net In the context of the 1-acetyl-5-bromoindoline-6-sulfonamide scaffold, derivatives featuring polar groups on the N-substituent have been synthesized to probe these potential interactions. nih.gov The resulting data indicates that the precise placement and nature of the polar group are critical for achieving enhanced inhibitory activity.

Significance of the 5-Halogen Substituent on Enzyme Inhibition and Binding

The presence of a halogen atom at the 5-position of the indoline (B122111) ring is a crucial feature for the inhibitory activity of this class of compounds. The 5-bromo substituent, in particular, has been shown to be important for potency. nih.gov Halogens can influence the electronic properties of the ring system and can participate in halogen bonding, a type of non-covalent interaction with electron-donating groups in the protein's active site. Molecular docking studies suggest that the 5-bromo atom of 1-acetyl-5-bromo-N-isopentylindoline-6-sulfonamide is oriented towards a specific region of the enzyme active site, indicating its role in anchoring the inhibitor and contributing to its binding affinity. nih.gov The replacement of bromine with other halogens or its complete removal often leads to a significant loss of inhibitory efficacy, underscoring the importance of this specific substitution.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Analogues with Improved Potency and Selectivity

The rational design of new analogues of 1-Acetyl-5-bromoindoline-6-sulfonamide is a critical step toward developing clinically viable drug candidates. Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to optimize the compound's interaction with its target enzyme, DapE, to enhance potency and selectivity.

Key areas for modification on the indoline (B122111) sulfonamide scaffold include:

The Sulfonamide Moiety: This group is crucial for activity, with molecular docking studies suggesting it acts as a zinc-binding group, coordinating with the two zinc atoms in the DapE active site. nih.govluc.edu Modifications to the N-substitution on the sulfonamide have been shown to significantly impact inhibitory potency. For instance, replacing the isoamyl group with a bulkier, more rigid cyclohexyl group or a flexible N,N-diethyl group has resulted in analogues with improved activity against DapE. nih.gov

The Indoline Ring: The halogen substitution at the 5-position influences the compound's properties. Research has shown that substituting the 5-bromo group with a 5-chloro group can increase potency. For example, a 5-chloro-isoamylsulfonamide analogue was found to be approximately five times more potent than its 5-bromo counterpart. nih.gov

The Acetyl Group: The N-acetyl group at the 1-position is also important for binding. Docking models suggest the N-acetyl carbonyl forms a hydrogen bond with an arginine residue (Arg258A) in the active site of DapE, anchoring the inhibitor. nih.gov

Future design strategies will leverage computational modeling and co-crystallography of inhibitors bound to DapE to precisely map binding interactions. This will enable the design of new analogues with optimized hydrophobic and hydrogen-bonding interactions within the enzyme's active site, aiming to achieve nanomolar potency while maintaining a favorable selectivity profile against human enzymes. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Indoline Sulfonamide Analogues

| Modification Site | Substitution Example | Impact on DapE Inhibition | Reference |

| Sulfonamide N-substitution | Cyclohexyl | Increased potency | nih.gov |

| Sulfonamide N-substitution | N,N-diethyl | Increased potency | nih.gov |

| Indoline Ring (Position 5) | Chlorine (vs. Bromine) | ~5-fold increase in potency | nih.gov |

| Indoline Ring (Position 1) | N-acetyl group | Forms key hydrogen bond | nih.gov |

Investigation of Emerging Bacterial Resistance Mechanisms to Indoline Sulfonamide Inhibitors

As with any new class of antibacterial agents, understanding potential resistance mechanisms is paramount. For sulfonamides in general, resistance is well-documented and typically arises through two primary pathways:

Target Modification: Bacteria can develop mutations in the gene encoding the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which reduces the binding affinity of sulfonamide drugs. researchgate.netbiorxiv.orgsci-hub.se For DapE inhibitors like this compound, a similar mechanism involving mutations in the dapE gene could lead to resistance.

Target Bypass/Replacement: A common mechanism is the acquisition, often via plasmids, of alternative, drug-resistant versions of the target enzyme. researchgate.netbiorxiv.orgspringernature.com For classical sulfonamides, these are encoded by the sul genes (e.g., sul1, sul2), which produce DHPS variants that are insensitive to the drug but still function in the folate pathway. researchgate.netspringernature.comsemanticscholar.org

A more recently discovered resistance mechanism involves the enzymatic degradation of sulfonamides. A two-component flavin-dependent monooxygenase system, encoded by the sulX and sulR genes, has been identified in sulfonamide-degrading actinobacteria. nih.gov This system inactivates the drug, conferring resistance. nih.gov

Future research must proactively investigate these potential resistance pathways for indoline sulfonamide DapE inhibitors. This can be achieved through:

Evolutionary Studies: Exposing bacteria to sub-lethal concentrations of the inhibitors in the laboratory to select for resistant mutants.

Genomic Analysis: Sequencing the genomes of resistant mutants to identify mutations in the dapE gene or the acquisition of new resistance genes.

Biochemical Assays: Characterizing the DapE enzyme from resistant strains to confirm reduced inhibitor binding.

Understanding these mechanisms before they become widespread in clinical settings will be crucial for developing strategies to circumvent resistance and prolong the effective lifespan of these potential new antibiotics.

Potential for Synergistic Effects with Established Antibacterial Agents

Combination therapy, where two or more drugs are used together, is a powerful strategy to combat bacterial infections, particularly those caused by resistant organisms. This approach can enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance emerging.

Indole (B1671886) derivatives have shown promise as antibiotic potentiators, meaning they can restore the activity of conventional antibiotics against resistant bacteria. nih.govmdpi.com One proposed mechanism for this synergy is the disruption of the bacterial cell membrane by the indole compound, which facilitates the entry of the partner antibiotic. nih.govmdpi.com For example, some indole-polyamine conjugates have been shown to enhance the activity of doxycycline (B596269) against Pseudomonas aeruginosa. mdpi.com

Future studies should systematically explore the synergistic potential of this compound and its analogues with a range of established antibiotics, such as:

Beta-lactams: (e.g., penicillins, cephalosporins, carbapenems)

Aminoglycosides: (e.g., gentamicin, amikacin)

Tetracyclines: (e.g., doxycycline, minocycline)

Macrolides: (e.g., erythromycin, azithromycin)

Checkerboard assays and time-kill studies are standard in vitro methods to quantify synergistic interactions. Promising combinations would then need to be validated in animal models of infection. Identifying synergistic pairings could expand the utility of both the indoline sulfonamide and existing antibiotics, providing new therapeutic options against challenging multidrug-resistant pathogens. ox.ac.uk

Elucidation of Additional Biological Targets and Off-Target Interactions

While DapE is the primary intended target for this compound as an antibacterial, it is crucial to investigate potential interactions with other biological targets. The indoline and sulfonamide scaffolds are present in compounds with a wide range of biological activities, highlighting the potential for off-target effects.

For instance, various indoline-sulfonamide derivatives have been investigated as inhibitors of other enzymes, including:

Carbonic Anhydrases: Certain 1-acylated indoline-5-sulfonamides have shown inhibitory activity against human carbonic anhydrase isoforms IX and XII, which are associated with tumors.

NADPH Oxidase 2 (NOX2): Indoline-pyrazole-sulfonamide structures have been developed as inhibitors of this enzyme, which is implicated in neurodegenerative and cardiovascular diseases.

HIV Reverse Transcriptase: Indolylarylsulfones, a related class, are known non-nucleoside inhibitors of HIV-1 reverse transcriptase.

A comprehensive profiling of next-generation analogues against a panel of human enzymes and receptors is a critical step in preclinical development. This helps to identify potential liabilities that could lead to toxicity or unwanted side effects. Techniques such as differential scanning fluorimetry or broad-panel enzymatic screening can be employed. This investigation not only ensures a better safety profile but could also reveal opportunities for drug repurposing if selective activity against another therapeutically relevant target is discovered.

Development of Advanced High-Throughput Screening Methodologies for Inhibitor Discovery

The initial discovery of indoline sulfonamides as DapE inhibitors was the result of a high-throughput screen (HTS) of a large compound library. nih.govluc.edu Future discovery efforts will benefit from the development of more advanced and efficient HTS methodologies.

Current HTS approaches for antibacterial discovery can be broadly categorized as:

Target-based screens: These assays, like the ninhydrin-based DapE assay used to identify the indoline sulfonamide hits, measure the inhibition of a specific, purified enzyme. nih.govnih.gov They are effective for finding potent inhibitors but may not identify compounds with poor cell permeability.

Whole-cell screens: These assays measure the inhibition of bacterial growth and have the advantage of identifying compounds that are active against whole bacteria, accounting for cell entry and efflux. nih.gov However, identifying the specific molecular target of hits from these screens can be challenging. nih.govcalstate.edu

Future HTS campaigns can be enhanced by incorporating modern technologies:

Microfluidics and Nanofluidics: These technologies allow for the screening of compounds in miniaturized formats, reducing reagent consumption and increasing throughput. azolifesciences.com

High-Content Imaging: Automated imaging and analysis can provide detailed information on how compounds affect bacterial morphology and cellular processes, offering early clues about the mechanism of action. azolifesciences.com

Genetically Engineered Strains: Using bacterial strains that are hypersensitive to the inhibition of a specific pathway can make whole-cell screens more target-focused. For example, a strain overexpressing DapE might show reduced sensitivity to a specific inhibitor, helping to confirm the target. calstate.edu

AI and Machine Learning: Computational approaches can be used to pre-screen virtual libraries, prioritizing compounds for physical screening and helping to predict the activity of novel chemical structures based on existing SAR data. azolifesciences.com

By integrating these advanced methodologies, the discovery pipeline for new indoline sulfonamide inhibitors and other novel antibacterial agents can be made significantly more efficient and effective. nih.govlumenlearning.comcambridge.org

Q & A

Q. What are the optimal synthetic routes for 1-Acetyl-5-bromoindoline-6-sulfonamide, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : Synthetic optimization requires iterative adjustments to reaction parameters. Key variables include:

- Temperature : Higher temperatures may accelerate reactions but risk side products.

- Catalysts : Transition-metal catalysts (e.g., Pd/C) can enhance bromination efficiency.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve sulfonamide coupling.

A stepwise protocol, as outlined in synthesis guides, should include purification via column chromatography and yield monitoring at each stage .

Example Optimization Table:

| Variable Tested | Condition Range | Yield (%) | Notes |

|---|---|---|---|

| Temperature | 60–120°C | 45–72 | Side products observed above 100°C |

| Catalyst Loading | 0.5–2 mol% | 58–82 | Pd/C at 1.5 mol% optimal |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer : Use a multi-technique approach:

- NMR : H and C NMR to confirm acetyl and bromine positions.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- IR Spectroscopy : Identify sulfonamide (S=O) stretches (~1350 cm).

Sample preparation must adhere to protocols specifying solvent purity, concentration, and instrument calibration . Raw data should be tabulated in appendices, with processed data (e.g., coupling constants) in the main text .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biochemical interactions of this compound with target enzymes?

- Methodological Answer :

- Hypothesis-Driven Design : Start with in silico docking studies to predict binding pockets, followed by in vitro assays (e.g., fluorescence quenching).

- Control Groups : Include competitive inhibitors to validate specificity.

- Participant Selection : If using human-derived enzymes, detail source (e.g., recombinant expression systems) and ethical approvals .

Data should be analyzed for statistical significance (e.g., ANOVA) and compared to structurally similar sulfonamides .

Q. How should contradictions in published data on the compound’s reactivity under acidic conditions be resolved?

- Methodological Answer :

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., pH 2–4 buffers, 25°C).

- Error Analysis : Quantify uncertainties in pH measurement (±0.1 units) and reaction time (±5 sec).

- Cross-Disciplinary Review : Engage computational chemists to model protonation states or consult synthetic chemists to identify overlooked variables (e.g., trace metal contaminants) .

Example Contradiction Analysis Table:

| Study | Reported Reactivity | pH | Temperature | Notes |

|---|---|---|---|---|

| A | Stable | 3 | 25°C | Used HCl |

| B | Degraded | 2.5 | 30°C | Used HSO |

Q. What strategies are recommended for conducting a rigorous literature review on this compound while avoiding unreliable sources?

- Methodological Answer :

- Database Selection : Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed studies. Exclude non-refereed platforms (e.g., BenchChem) .

- Search Terms : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial").

- Critical Appraisal : Assess study validity via sample sizes, replication attempts, and funding sources. Track citation chains to identify seminal works .

Methodological Considerations

Q. How can researchers balance depth and feasibility when formulating hypotheses about this compound’s mechanism of action?

- Methodological Answer :

- Scope Refinement : Focus on one interaction pathway (e.g., kinase inhibition) rather than broad "mechanistic studies."

- Pilot Studies : Use low-cost assays (e.g., UV-Vis spectroscopy) to test preliminary hypotheses before committing to advanced techniques (e.g., X-ray crystallography) .

- Timeline Mapping : Allocate 30% of the project period to troubleshooting, as sulfonamide reactivity often requires iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.